3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one
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Overview
Description
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one involves the reaction of 4-(phenylthio)butanoyl chloride with 3-methylpiperazin-2-one in the presence of a base to form the desired compound.
Starting Materials
4-(phenylthio)butanoyl chloride, 3-methylpiperazin-2-one, Base (e.g. triethylamine)
Reaction
Add 4-(phenylthio)butanoyl chloride dropwise to a solution of 3-methylpiperazin-2-one in anhydrous dichloromethane at 0°C., Add a base (e.g. triethylamine) to the reaction mixture and stir for several hours at room temperature., Extract the product with dichloromethane and wash with water., Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product.
Mechanism Of Action
The exact mechanism of action of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is not fully understood. However, studies have suggested that the compound may exert its anticancer and anti-inflammatory effects by inhibiting certain enzymes and signaling pathways.
Biochemical And Physiological Effects
Studies have shown that 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one has several biochemical and physiological effects. The compound has been found to induce cell death in cancer cells and inhibit the growth of tumors. Additionally, the compound has been found to reduce inflammation and oxidative stress in cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one in lab experiments is its potential use in cancer and inflammatory disease research. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research involving 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one. One potential direction is to further investigate its anticancer properties and potential use in cancer treatment. Additionally, research could focus on developing more soluble derivatives of the compound to improve its potential use in lab experiments. Finally, future research could investigate the compound's potential use in other disease areas, such as neurodegenerative diseases.
In conclusion, 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential in various research applications.
Scientific Research Applications
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one has been found to have potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry. The compound has been found to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, the compound has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
properties
IUPAC Name |
3-methyl-4-(4-phenylsulfanylbutanoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-12-15(19)16-9-10-17(12)14(18)8-5-11-20-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTTVCLKGIJTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one |
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